Architecting Indole Scaffolds: Chemical, Physical, and Synthetic Profiling of 2-Methyl-1-phenyl-1H-indole
Architecting Indole Scaffolds: Chemical, Physical, and Synthetic Profiling of 2-Methyl-1-phenyl-1H-indole
Executive Summary
In the landscape of modern medicinal chemistry, the indole nucleus remains one of the most privileged pharmacophores. Specifically, 2-methyl-1-phenyl-1H-indole (CAS: 16176-77-5) serves as a critical, sterically constrained building block for advanced drug discovery. By breaking the coplanarity of the indole system through an orthogonal N-phenyl ring, this scaffold provides unique spatial geometries ideal for targeting deep hydrophobic pockets in allosteric enzyme modulation. This technical guide deconstructs the physicochemical properties, spectroscopic signatures, and step-by-step synthetic methodologies of 2-methyl-1-phenyl-1H-indole, providing a deterministic framework for its application in pharmaceutical development.
Molecular Architecture & Physicochemical Profile
The structural integrity of 2-methyl-1-phenyl-1H-indole is defined by the steric clash between the C2-methyl group and the ortho-protons of the N1-phenyl substituent. This repulsion forces the phenyl ring out of the indole plane, typically resulting in a dihedral angle of approximately 64.9°[1]. This non-coplanarity prevents flat π-stacking aggregation in aqueous environments, subtly improving its interaction kinetics with complex protein targets compared to planar analogs.
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C15H13N | Baseline elemental composition[2]. |
| Molecular Weight | 207.27 g/mol | Optimal for small-molecule drug design, leaving ample mass budget for downstream functionalization while adhering to Lipinski's Rule of 5[2]. |
| CAS Registry Number | 16176-77-5 | Unique identifier for regulatory documentation and high-throughput screening libraries[2]. |
| Topological Polar Surface Area (TPSA) | 4.9 Ų | Highly lipophilic. Indicates excellent passive membrane permeability (e.g., blood-brain barrier penetration) but dictates the need for polar functionalization (like carboxylic acids) to achieve aqueous solubility[2]. |
| Exact Mass | 207.1048 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation during pharmacokinetic tracking[2]. |
Spectroscopic Characterization
Accurate structural validation is paramount before utilizing this scaffold in multi-step syntheses. The NMR profile of 2-methyl-1-phenyl-1H-indole provides a highly distinct fingerprint. The electron-donating nature of the C2-methyl group subtly shields the adjacent C3 proton, pushing it upfield relative to standard aromatic signals.
Table 2: NMR Spectral Assignments (CDCl3)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment & Logical Deduction |
| 1H | 2.22 | Singlet (3H) | C2-Methyl protons. Upfield shift due to aliphatic nature, slightly deshielded by the adjacent aromatic ring[3]. |
| 1H | 6.32 | Singlet (1H) | C3-Proton. Highly shielded compared to typical benzenoid protons due to the electron-rich nature of the pyrrole ring[3]. |
| 1H | 7.00 - 7.51 | Multiplets (9H) | Overlapping signals from the indole benzenoid core and the orthogonal N-phenyl ring[3]. |
| 13C | 13.4 | Singlet | C2-Methyl carbon. Characteristic aliphatic shift[3]. |
| 13C | 101.3 | Singlet | C3-Carbon. Characteristic upfield shift for the beta-carbon of an electron-rich indole system[3]. |
Mechanistic Synthesis Pathways
The most robust and scalable route to 2-methyl-1-phenyl-1H-indole is the Ullmann-type N-arylation of 2-methylindole with bromobenzene[4]. Traditional Ullmann couplings require harsh conditions (>200 °C) and stoichiometric copper, which degrade sensitive functional groups. However, the introduction of bidentate ligands such as L-proline stabilizes the Cu(I) active species, preventing disproportionation into Cu(0) and Cu(II). This drastically lowers the activation energy barrier for the oxidative addition of the aryl halide.
Ullmann-type N-arylation catalytic cycle for 2-methyl-1-phenyl-1H-indole.
Experimental Methodologies
Protocol 1: Ligand-Accelerated N-Arylation of 2-Methylindole
This protocol is designed as a self-validating system. The phase separations and colorimetric changes inherently verify the success of each step[4].
-
Reagent Preparation: Charge an oven-dried, argon-purged Schlenk flask with 2-methylindole (10 mmol) and bromobenzene (12 mL).
-
Causality: Using bromobenzene as both the reactant and the solvent ensures an overwhelming excess of the aryl halide, driving the equilibrium forward and ensuring complete consumption of the indole.
-
-
Catalyst Assembly: Add CuCl (0.5 mmol, 5 mol%) and L-proline (1.0 mmol, 10 mol%).
-
Causality: L-proline acts as a bidentate N,O-ligand, solubilizing the Cu(I) center in the organic phase and preventing the formation of unreactive, insoluble copper oxides.
-
-
Base Addition: Introduce KOH (20 mmol).
-
Causality: KOH serves a dual purpose: it deprotonates the L-proline to form the active ligand complex, and it deprotonates the indole N-H, facilitating the critical ligand exchange step in the catalytic cycle.
-
-
Thermal Activation: Heat the vigorously stirred mixture to 150–160 °C for 8–12 hours. Monitor via TLC (Hexanes:EtOAc 9:1).
-
Self-Validation: The disappearance of the fluorescent blue 2-methylindole spot under 254 nm UV light confirms reaction completion.
-
-
Quench and Workup: Cool to room temperature, dilute the mixture with ethyl acetate (50 mL), and filter through a pad of Celite. Wash the filtrate with distilled water (3 x 50 mL).
-
Causality: Celite physically traps the insoluble copper salts. The biphasic aqueous wash extracts the highly polar KOH and L-proline into the aqueous layer, leaving the lipophilic 2-methyl-1-phenyl-1H-indole isolated in the organic phase.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via vacuum distillation to yield a dark brown oil[3].
Protocol 2: Downstream Functionalization & Crystallization (C3-Cyanation)
To demonstrate the utility of this scaffold, it can be functionalized at the nucleophilic C3 position to create pharmaceutical precursors like 2-methyl-1-phenyl-1H-indole-3-carbonitrile[1].
-
Electrophilic Activation: React 2-methyl-1-phenyl-1H-indole with chlorosulfonyl isocyanate (CSI) in anhydrous acetonitrile at 0 °C.
-
Elimination: Treat the intermediate with N,N-dimethylformamide (DMF) to induce the elimination of chlorosulfonic acid, yielding the C3-carbonitrile derivative.
-
Crystallization: Dissolve the crude product in a minimal amount of ethyl acetate and layer with petroleum ether.
-
Causality: Slow diffusion of the non-polar petroleum ether into the ethyl acetate lowers the solvation power gradually, promoting the growth of highly ordered colorless prisms. X-ray diffraction of these crystals reveals extensive aromatic π–π stacking (centroid–centroid separation ≈ 3.95 Å) and C—H···π interactions, validating the solid-state stability of the functionalized scaffold[1].
-
Pharmacological & Drug Development Relevance
The 2-methyl-1-phenyl-1H-indole scaffold is a highly privileged structure in targeted oncology and epigenetic pharmacology. The orthogonal N-phenyl ring allows the molecule to act as a "wedge," occupying deep hydrophobic pockets in target proteins. For instance, complex derivatives such as ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate are actively utilized as modulators of methyl-modifying enzymes[5]. These enzymes are critical targets in epigenetic cancer therapies. The steric bulk of the 2-methyl group restricts the rotation of the N-phenyl ring, locking the molecule into a rigid, bioactive conformation that significantly enhances target specificity and reduces off-target toxicological liabilities.
References
-
PubChem Database: 2-Methyl-1-phenyl-1H-indole | C15H13N | CID 12682603 - Computed Properties. National Institutes of Health (NIH). 2
-
Yang, K., & Li, P.-F. (2011): 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online.1
-
Royal Society of Chemistry (RSC) Advances: N-Arylation of (Hetero)arylamines Using Aryl Sulfamates and Carbamates via C−O Bond Activation.3
-
ChemicalBook: 1-PHENYL-1H-INDOLE Chemical Properties, Uses, Production.4
-
US Patent US9085583B2: Modulators of methyl modifying enzymes, compositions and uses thereof. Constellation Pharmaceuticals, Inc. 5
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1-phenyl-1H-indole | C15H13N | CID 12682603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 1-PHENYL-1H-INDOLE | 16096-33-6 [chemicalbook.com]
- 5. US9085583B2 - Modulators of methyl modifying enzymes, compositions and uses thereof - Google Patents [patents.google.com]
